4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline
Description
Properties
IUPAC Name |
4-[4-[1-(benzenesulfonyl)-2-[3-[(dimethylamino)methyl]phenyl]pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O2S/c1-4-38-22-30(32(36-38)24-13-15-26(34)16-14-24)28-17-18-35-33-29(28)20-31(25-10-8-9-23(19-25)21-37(2)3)39(33)42(40,41)27-11-6-5-7-12-27/h5-20,22H,4,21,34H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHSDWGQVXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)N)C3=C4C=C(N(C4=NC=C3)S(=O)(=O)C5=CC=CC=C5)C6=CC=CC(=C6)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102272 | |
| Record name | Benzenemethanamine, 3-[4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-01-8 | |
| Record name | Benzenemethanamine, 3-[4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-[4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline , with CAS No. 1415560-01-8, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, anticancer effects, and antibacterial properties.
- Molecular Formula : C33H32N6O2S
- Molecular Weight : 576.71 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological relevance.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX and CA II. The compound demonstrated significant inhibitory activity with IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating a strong selectivity over CA II (IC50 values of 1.55 to 3.92 μM) . This selectivity is crucial as CA IX is often overexpressed in tumors and associated with poor prognosis in cancer patients.
Anticancer Activity
The compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, it was observed that treatment with the compound led to a significant increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, with a reported 22-fold increase compared to control groups . This suggests that the compound may activate apoptotic pathways effectively, making it a candidate for further development as an anticancer agent.
Antibacterial Properties
In addition to its anticancer effects, the compound exhibited notable antibacterial activity. In vitro studies revealed that it inhibited bacterial growth significantly at concentrations around 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. The inhibition percentages were reported at 80.69% and 79.46%, respectively, highlighting its potential as an antibacterial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same class:
- Study on Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides were synthesized and evaluated for their CA IX inhibitory effects, showing that structural modifications can enhance selectivity and potency .
- Apoptosis Induction in Cancer Cells : Research indicated that compounds similar to the target molecule can induce apoptosis through mitochondrial pathways, suggesting a mechanism that may be applicable to various cancers .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents, core heterocycles, and functional groups. Below is a detailed comparison based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
The dimethylaminomethylphenyl group in the target compound introduces a basic tertiary amine, enhancing solubility in acidic environments .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving Suzuki-Miyaura coupling (for pyrrolopyridine-pyrazole fusion) and sulfonylation (). In contrast, simpler analogs like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline are synthesized via single-step reflux with KOH and DMSO .
Biological Relevance: The phenylsulfonyl group in the target compound and its analogs (e.g., 942920-68-5) is associated with improved metabolic stability, a feature absent in non-sulfonylated derivatives like 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline . The pyrrolo[2,3-b]pyridine core is structurally similar to kinase inhibitor scaffolds (e.g., JAK2 inhibitors), whereas triazole or morpholine-containing analogs may target different pathways .
Safety and Handling :
- The target compound’s safety data sheet (SDS) confirms 100% purity but lacks explicit toxicity data, whereas nitro-substituted analogs (e.g., 942920-68-5) may pose higher reactivity risks due to the nitro group .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves multi-step protocols with critical parameters such as temperature, solvent choice, and catalyst use. For example:
- Diazomethane reactions require strict temperature control (-20°C to -15°C) and anhydrous conditions to avoid side reactions .
- Column chromatography (ethyl acetate/hexane, 1:4) is effective for purification, but solvent ratios must be adjusted based on polarity .
- Recrystallization from methanol or 2-propanol improves purity, with cooling rates impacting crystal quality .
Table 1: Example Reaction Conditions
| Step | Solvent | Temp (°C) | Time (hr) | Key Reagents |
|---|---|---|---|---|
| Diazomethane addition | Dichloromethane | -20 to -15 | 40–48 | Diazomethane, Triethylamine |
| Cyclization | Xylene | Reflux | 25–30 | Chloranil |
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substituents (e.g., dimethylamino, phenylsulfonyl groups) and assess aromatic proton environments .
- X-ray crystallography : Resolve solid-state conformation, as demonstrated for related pyrazole derivatives (e.g., bond angles of pyrrolo-pyridine cores) .
- Mass spectrometry : Confirm molecular weight (e.g., high-resolution ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods streamline reaction design and resolve data contradictions in biological activity?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states, reducing trial-and-error experimentation .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 2-({[(1-Ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol) to identify functional groups influencing bioactivity discrepancies .
- ICReDD’s integrated approach : Combine computational screening (e.g., reaction path searches) with experimental validation to prioritize synthetic routes .
Q. What strategies address polymorphism in solid-state formulations of this compound?
Methodological Answer:
- Differential scanning calorimetry (DSC) : Detect polymorphic transitions by analyzing melting points and enthalpies .
- Solvent-mediated crystallization : Test polar (methanol) vs. non-polar (hexane) solvents to isolate stable polymorphs .
- Powder X-ray diffraction (PXRD) : Monitor batch-to-batch consistency in crystalline phases .
Q. How do substituents like phenylsulfonyl or dimethylamino groups influence reactivity in downstream modifications?
Methodological Answer:
- Electrophilic aromatic substitution : The electron-withdrawing phenylsulfonyl group directs reactions to meta/para positions on the pyrrolo-pyridine core .
- Nucleophilic alkylation : The dimethylamino group’s basicity facilitates protonation, enhancing solubility in acidic media for functionalization .
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura conditions to modify the pyrazole ring while preserving sulfonyl stability .
Q. What experimental design principles mitigate risks in scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize variables (e.g., catalyst loading, stoichiometry) using factorial designs to identify critical parameters .
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress and impurity profiles .
- Safety-by-design : Substitute hazardous reagents (e.g., diazomethane) with safer alternatives (e.g., trimethylsilyl diazomethane) .
Data Contradiction Analysis
Q. How can conflicting reports on biological activity be resolved?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out pharmacokinetic confounding factors .
- Crystallographic alignment : Overlap 3D structures with analogs to identify steric or electronic mismatches in binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
